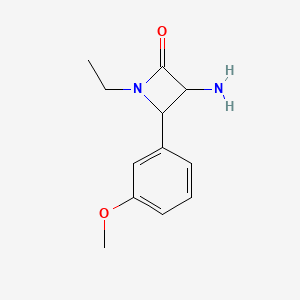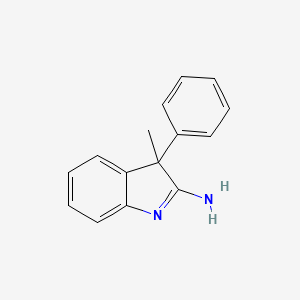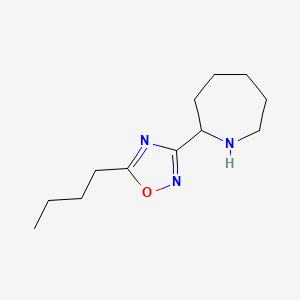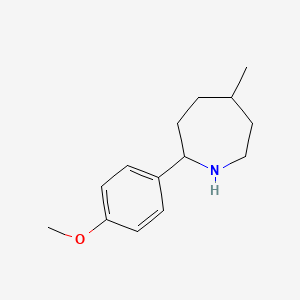
3,4-Dichloro-5-isobutoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-isobutoxypyridazine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol It is a chlorinated pyridazine derivative, which is a type of heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring
Méthodes De Préparation
The synthesis of 3,4-Dichloro-5-isobutoxypyridazine typically involves the chlorination of pyridazine derivatives. One common synthetic route includes the reaction of 3,4-dichloropyridazine with isobutyl alcohol under specific conditions to introduce the isobutoxy group . The reaction conditions often involve the use of a base such as sodium carbonate and a solvent like dioxane or water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3,4-Dichloro-5-isobutoxypyridazine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can yield various substituted pyridazine derivatives.
Applications De Recherche Scientifique
3,4-Dichloro-5-isobutoxypyridazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-isobutoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to disrupt endocrine functions by interacting with the hypothalamus-pituitary-gonadal-liver (HPGL) axis . The compound may exert its effects by binding to receptors or enzymes, leading to alterations in gene expression and hormonal balance.
Comparaison Avec Des Composés Similaires
3,4-Dichloro-5-isobutoxypyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative with a carbonyl group at the third position, known for its diverse pharmacological activities.
3,4-Dichloro-1,2,5-thiadiazole: A chlorinated thiadiazole used in agriculture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
1346698-01-8 |
|---|---|
Formule moléculaire |
C8H10Cl2N2O |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
3,4-dichloro-5-(2-methylpropoxy)pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)4-13-6-3-11-12-8(10)7(6)9/h3,5H,4H2,1-2H3 |
Clé InChI |
KHPQIGRTLVBTRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)

![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)



![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


